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Compound of Interest

Compound Name:
3-Isopropyl-1-methyl-1H-pyrazole-

5-carboxylic acid

Cat. No.: B1274611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous compounds with a wide range of biological activities. This document provides

detailed application notes and protocols for researchers interested in the investigation and

development of pyrazole derivatives as potent and selective enzyme inhibitors. The focus is on

key enzyme targets implicated in prevalent diseases such as cancer and inflammation,

including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), Xanthine Oxidase (XO), and Carbonic

Anhydrases (CAs).

Overview of Pyrazole Derivatives as Enzyme
Inhibitors
Pyrazole-containing compounds have demonstrated significant inhibitory activity against a

variety of enzyme families. Their unique structural features allow for diverse substitutions,

enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This versatility

has led to the development of several clinically approved drugs and a robust pipeline of

investigational agents. This guide will delve into the application of pyrazole derivatives against

specific, therapeutically relevant enzymes.
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Quantitative Inhibitory Activity of Pyrazole
Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 or Kᵢ values) of selected

pyrazole derivatives against their target enzymes. This data is crucial for structure-activity

relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: Pyrazole Derivatives as Kinase Inhibitors (EGFR & VEGFR-2)

Compound ID Target Enzyme IC₅₀ (µM) Reference

Compound 3 EGFR 0.06 [1]

Compound 4 EGFR 0.054 [2]

Compound 6g EGFR 0.024 [3]

Erlotinib (Reference) EGFR 10.6 [1]

Compound 9 VEGFR-2 0.22 [1]

Compound 3i VEGFR-2 0.00893 [4]

Compound 6b VEGFR-2 0.2 [5]

Sorafenib (Reference) VEGFR-2 0.03 [4]

Compound 9 EGFR & VEGFR-2 Dual Inhibitor [1]

Compound 12 EGFR & VEGFR-2 Dual Inhibitor [1]

Compound 3f EGFR & VEGFR-2
0.066 (EGFR), 0.102

(VEGFR-2)
[6]

Table 2: Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors
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Compound ID
COX-1 IC₅₀
(µM)

COX-2 IC₅₀
(µM)

Selectivity
Index (SI) for
COX-2

Reference

Compound 5f - 1.50 - [7][8]

Compound 6f - 1.15 - [7][8]

PYZ31 - 0.01987 - [9]

PYZ10 - 0.0000283 - [9]

PYZ11 - 0.0002272 - [9]

Compound 16a - - 134.6 [10]

Compound 18f - - 42.13 [10]

Celecoxib

(Reference)
- 2.16 2.51 [7]

Table 3: Pyrazole Derivatives as Xanthine Oxidase (XO) Inhibitors

Compound ID XO IC₅₀ (µM) Reference

Compound 1 0.83 [11]

Thiazolo-pyrazolyl Vq 6.5 [12]

Thiazolo-pyrazolyl Vo - [12]

Thiazolo-pyrazolyl Vh - [12]

Compound 2b 9.32 [13]

Compound 2m 10.03 [13]

4-aminopyrazolo[3,4-

d]pyrimidine
30.26 [14]

Allopurinol (Reference) 2.3 [15]

Table 4: Pyrazole Derivatives as Carbonic Anhydrase (CA) Inhibitors
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Compound
ID

hCA I Kᵢ
(nM)

hCA II Kᵢ
(nM)

hCA IX Kᵢ
(nM)

hCA XII Kᵢ
(nM)

Reference

Compound

15
725.6 3.3 6.1 - [16]

Compound

4c
- - 8.5 - [16]

Compound 1f 58.8 6.6 - - [17]

Compound

1k
88.3 5.6 - - [17]

Compound

4e
- - 72 81 [18]

Compound

6c
- - 73 95 [18]

Acetazolamid

e (Reference)
250 12.1 25.8 5.7 [16][17]

Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by these pyrazole derivatives and the

general workflows for their evaluation are provided below.

Signaling Pathways
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General In Vitro Enzyme Inhibition Assay Workflow
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Initiate Reaction
(Add Substrate)

Incubate at Optimal
Temperature and Time
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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